![molecular formula C7H7ClN2O3 B183522 2-Chloro-4-methoxy-6-methyl-3-nitropyridine CAS No. 179056-94-1](/img/structure/B183522.png)
2-Chloro-4-methoxy-6-methyl-3-nitropyridine
Overview
Description
2-Chloro-4-methoxy-6-methyl-3-nitropyridine is a nitropyridine derivative . It has a planar structure of the Cs point group symmetry . The mean C-C (ring) bond distance calculated between the ring carbon atoms of 2C4M3NP is 1.387 Å .
Synthesis Analysis
The synthesis of nitropyridines involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion . When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . From 4-aminopyridine, imidazo[4,5-c]pyridines have been synthesized .Molecular Structure Analysis
2-chloro-6-methoxy-3-nitropyridine (2, 6, 3-CMNP) has a planar structure of the Cs point group symmetry . The three Cartesian displacements of the 17 atoms provide 45 internal modes . All 45 fundamental vibrations are active in both IR and Raman .Chemical Reactions Analysis
The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift . From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction .Physical And Chemical Properties Analysis
The molecular weight of 2-Chloro-4-methoxy-6-methyl-3-nitropyridine is 202.6 . It is a solid at room temperature . The melting point is 78-80 °C .Scientific Research Applications
Synthesis of Heterocyclic Compounds
2-Chloro-4-methoxy-6-methyl-3-nitropyridine: is a valuable intermediate in the synthesis of various heterocyclic compounds. Its nitropyridine moiety can undergo substitution reactions that are pivotal in constructing complex molecular structures, particularly in pharmaceutical research where heterocycles are a common motif in drug molecules .
Suzuki and Negishi Coupling Reactions
This compound serves as a reactant in Suzuki and Negishi coupling reactions, which are widely used to form carbon-carbon bonds in organic synthesis. These reactions are instrumental in the construction of complex organic molecules, including those found in organic electronic materials and pharmaceuticals .
Agricultural Chemistry
In agricultural chemistry, 2-Chloro-4-methoxy-6-methyl-3-nitropyridine can be utilized to synthesize compounds with potential herbicidal or pesticidal activity. The nitropyridine core is structurally similar to many known agrochemicals, suggesting its use in developing new formulations .
Material Science
The compound’s molecular structure allows for its incorporation into advanced materials. For instance, it can be used in the design of organic semiconductors or as a building block for high-performance polymers with specific electronic properties .
Chemical Synthesis Optimization
Researchers may explore the use of 2-Chloro-4-methoxy-6-methyl-3-nitropyridine in the optimization of synthetic pathways. Its reactivity profile can lead to more efficient syntheses of complex molecules, reducing the number of steps and improving overall yields .
Development of Diagnostic Reagents
The nitropyridine group in 2-Chloro-4-methoxy-6-methyl-3-nitropyridine can act as a fluorophore or a chromophore, making it a candidate for the development of diagnostic reagents. These compounds can be used in various assays and imaging techniques to detect biological molecules .
Safety and Hazards
Mechanism of Action
- The primary targets of 2-Chloro-4-methoxy-6-methyl-3-nitropyridine are likely specific proteins or enzymes within cells. Unfortunately, specific targets for this compound have not been extensively studied or reported in the literature .
Target of Action
Biochemical Pathways
properties
IUPAC Name |
2-chloro-4-methoxy-6-methyl-3-nitropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O3/c1-4-3-5(13-2)6(10(11)12)7(8)9-4/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZNSXSSJRAACCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)Cl)[N+](=O)[O-])OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70441724 | |
Record name | 2-Chloro-4-methoxy-6-methyl-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70441724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-methoxy-6-methyl-3-nitropyridine | |
CAS RN |
179056-94-1 | |
Record name | 2-Chloro-4-methoxy-6-methyl-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70441724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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